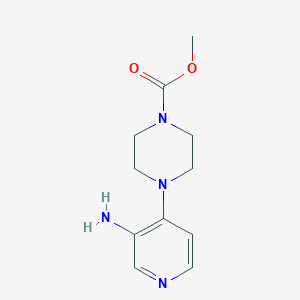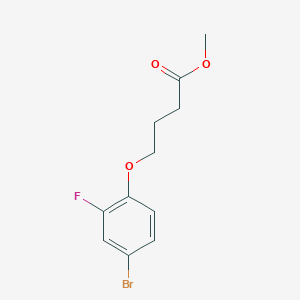![molecular formula C14H17N5O2 B1418555 1-[(1-Phenyl-1H-1,2,3,4-Tetrazol-5-yl)methyl]piperidin-2-carbonsäure CAS No. 1218192-47-2](/img/structure/B1418555.png)
1-[(1-Phenyl-1H-1,2,3,4-Tetrazol-5-yl)methyl]piperidin-2-carbonsäure
Übersicht
Beschreibung
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potenzielle Anwendungen basierend auf Verbindungsklassen
Tetrazole: Tetrazole sind eine Klasse synthetischer organischer Verbindungen, die aufgrund ihrer einzigartigen chemischen Eigenschaften eine Vielzahl von Anwendungen haben. Sie werden häufig in Pharmazeutika als Bioisostere für Carbonsäuregruppen verwendet, da sie die Eigenschaften von Carbonsäuren nachahmen, aber eine höhere metabolische Stabilität aufweisen . Beispielsweise werden Tetrazole wie Losartan und Candesartan häufig als Angiotensin-II-Rezeptorblocker eingesetzt .
Piperidine: Piperidinderivate sind eine weitere Klasse von Verbindungen mit breiten Anwendungen in der pharmazeutischen Chemie. Sie dienen als Bausteine für verschiedene Pharmazeutika und sind an Katalyseprozessen beteiligt . Das Vorhandensein eines Piperidinrings in einer Verbindung kann die Bindungsaffinität und Selektivität gegenüber biologischen Zielstrukturen beeinflussen.
Click-Chemie: Die Tetrazolgruppe ist auch für ihre Verwendung in der Click-Chemie bekannt, einer Klasse biokompatibler chemischer Reaktionen, die in der Biokonjugation, Wirkstoffforschung und Materialwissenschaft weit verbreitet sind . Click-Chemiereaktionen zeichnen sich durch ihre hohe Ausbeute, Spezifität und schnelle Kinetik aus.
Wirkmechanismus
- The piperidine and tetrazole moieties may engage with receptors, modulating cellular signaling pathways. For instance, it could act as an agonist or antagonist at specific receptors. The carboxylic acid group suggests potential enzyme inhibition. It might interfere with enzymatic processes critical for cellular function. The phenyl group and tetrazole ring could participate in protein–protein interactions, affecting cellular pathways.
Result of Action
The molecular and cellular effects are multifaceted:
- Some indole derivatives exhibit antiviral activity . The phenyl and tetrazole groups hint at potential anti-inflammatory effects. These may include antitumor, antioxidant, and antimicrobial properties.
Action Environment
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, pH affects ionization and solubility.
Biochemische Analyse
Biochemical Properties
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of stable complexes, which can influence the activity of the enzymes and alter the biochemical pathways they regulate . Additionally, the compound’s tetrazole ring structure allows it to participate in hydrogen bonding and π-π interactions, further enhancing its biochemical activity .
Cellular Effects
The effects of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions . These effects on cellular metabolism can lead to changes in the production and utilization of metabolic intermediates, impacting overall cell function .
Molecular Mechanism
At the molecular level, 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity . This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme function . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival . At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s beneficial effects while minimizing its adverse effects .
Metabolic Pathways
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites that can further participate in biochemical processes . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its target sites within the cell . Additionally, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biochemical activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, thereby enhancing its biochemical activity and therapeutic potential .
Eigenschaften
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(21)12-8-4-5-9-18(12)10-13-15-16-17-19(13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWDWEXUOLPPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=NN=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)










![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

